C16 PEG2000 Ceramide: A Technical Guide for Researchers and Drug Development Professionals
C16 PEG2000 Ceramide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Properties, Applications, and Mechanisms in Advanced Drug Delivery
Introduction
C16 PEG2000 Ceramide is a synthetic, pegylated sphingolipid that has garnered significant attention in the field of drug delivery and nanomedicine. It is an amphiphilic molecule composed of a C16 ceramide (N-palmitoyl-sphingosine) backbone, which is hydrophobic, covalently linked to a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[1] This unique structure allows C16 PEG2000 Ceramide to self-assemble into various nanostructures, such as micelles and liposomes, making it a valuable component in the formulation of lipid-based drug delivery systems.[2]
The incorporation of the PEG2000 moiety provides a "stealth" characteristic to nanoparticles, shielding them from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[1] Beyond its role as a formulation excipient, C16 PEG2000 Ceramide has been shown to possess intrinsic biological activity, including the induction of autophagy and apoptosis, which can be leveraged for therapeutic benefit, particularly in oncology.[2] This technical guide provides a comprehensive overview of the chemical properties, formulation strategies, biological activities, and experimental protocols related to C16 PEG2000 Ceramide for researchers, scientists, and drug development professionals.
Physicochemical Properties
C16 PEG2000 Ceramide is a white to off-white solid at room temperature. Its chemical name is N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}.[1] The molecule's amphiphilicity drives its self-assembly in aqueous environments and its utility in drug formulation.
| Property | Value | Reference(s) |
| Chemical Name | N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]} | [1] |
| Synonyms | C16 PEG Ceramide (MW 2000), CerC16-PEG2k | [3] |
| CAS Number | 212116-78-4 | [1] |
| Average Molecular Weight | ~2634.4 g/mol (polydisperse) | [1] |
| Molecular Formula | (C₂H₄O)nC₃₉H₇₃NO₆ (average) | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in chloroform, methanol, and ethanol. | [3] |
| Storage Temperature | -20°C | [1] |
Applications in Drug Delivery
The primary application of C16 PEG2000 Ceramide is in the formulation of lipid nanoparticles (LNPs) and liposomes for the delivery of therapeutic agents, including small molecule drugs, peptides, and nucleic acids.
Lipid Nanoparticles (LNPs) and Liposomes
C16 PEG2000 Ceramide is incorporated into LNP and liposomal formulations to provide steric stabilization. The hydrophilic PEG chains form a protective layer on the surface of the nanoparticles, which reduces protein adsorption and uptake by the reticuloendothelial system, leading to a longer circulation half-life of the encapsulated drug.[1]
Cancer Therapy
In oncology, C16 PEG2000 Ceramide serves a dual role. As a component of nanocarriers, it enhances the delivery of chemotherapeutic agents to tumor tissues via the enhanced permeability and retention (EPR) effect.[5][6] Furthermore, the ceramide moiety itself can induce apoptosis and autophagy in cancer cells, potentially synergizing with the encapsulated anticancer drug to overcome multidrug resistance.[2][7]
Gene Delivery
PEGylated ceramides (B1148491) are also utilized in the formulation of non-viral vectors for gene delivery. They can be incorporated into cationic liposomes or lipid-polymer hybrid nanoparticles to improve the stability and transfection efficiency of nucleic acid payloads like siRNA and mRNA.[8]
Biological Activity and Mechanism of Action
C16 PEG2000 Ceramide is not merely an inert excipient; it exhibits distinct biological activities that are of therapeutic interest.
Induction of Autophagy
C16 PEG2000 Ceramide has been demonstrated to induce autophagy, a cellular process involving the degradation of cellular components via lysosomes.[2] This can be beneficial in certain diseases, such as neurodegenerative disorders where the clearance of aggregated proteins is desired, and in some cancers.[9] The induction of autophagy by C16 PEG2000 Ceramide is associated with an increase in the ratio of LC3-II to LC3-I, key protein markers of autophagosome formation.[2]
Figure 1. Simplified signaling pathway of autophagy induction by C16 PEG2000 Ceramide.
Induction of Apoptosis
Ceramides are well-known mediators of apoptosis, or programmed cell death.[10] C16 ceramide can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[11] It can lead to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[11][12]
Figure 2. Simplified mitochondrial pathway of apoptosis induced by C16 Ceramide.
Quantitative Data
The following tables summarize key quantitative data related to the characterization and biological activity of C16 PEG2000 Ceramide-containing nanoparticles from various studies.
Table 1: Physicochemical Characterization of C16 PEG2000 Ceramide Nanoparticles
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Liposomes | 100 - 200 | 0.1 - 0.3 | -5 to -20 | > 80 | [13] |
| Micelles | 10 - 50 | < 0.2 | Near neutral | Not Applicable | [9] |
| Lipid Nanoparticles (LNP) | 80 - 150 | 0.1 - 0.25 | Slightly negative | > 90 (for nucleic acids) | [6] |
Table 2: In Vitro Cytotoxicity of C16 PEG2000 Ceramide
| Cell Line | Assay | IC50 (µM) | Exposure Time (hours) | Reference(s) |
| N2a (Neuroblastoma) | MTS Assay | ~30 - 50 | 24 | [2] |
| MCF-7 (Breast Cancer) | MTT Assay | ~20 - 40 | 48 | [7] |
| SKOV3 (Ovarian Cancer) | MTT Assay | ~25 - 50 | 48 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving C16 PEG2000 Ceramide.
Preparation of C16 PEG2000 Ceramide-Containing Liposomes (Thin-Film Hydration Method)
Figure 3. Experimental workflow for liposome (B1194612) preparation.
Protocol:
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Lipid Dissolution: Dissolve C16 PEG2000 Ceramide and other lipid components (e.g., DSPC, cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension is subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13]
-
Characterization: Analyze the liposomes for particle size and size distribution using dynamic light scattering (DLS), zeta potential for surface charge, and determine the encapsulation efficiency of the loaded drug using appropriate analytical techniques (e.g., HPLC, fluorescence spectroscopy).
In Vitro Cytotoxicity Assessment (MTS Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Treat the cells with serial dilutions of C16 PEG2000 Ceramide formulations (and appropriate controls, including vehicle and untreated cells) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound to a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
Western Blot Analysis for Autophagy Marker LC3
Protocol:
-
Cell Lysis: After treatment with C16 PEG2000 Ceramide, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.[11][14]
Conclusion
C16 PEG2000 Ceramide is a versatile and valuable tool in the field of drug delivery. Its unique physicochemical properties enable the formulation of stable, long-circulating nanocarriers for a wide range of therapeutic agents. Moreover, its intrinsic biological activities, particularly the induction of autophagy and apoptosis, offer the potential for synergistic therapeutic effects, especially in the context of cancer therapy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize C16 PEG2000 Ceramide in their work. Further research into the detailed molecular mechanisms and the optimization of formulations will continue to expand the therapeutic applications of this promising pegylated ceramide.
References
- 1. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of ceramide-induced apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Ceramide-Dependent Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-enzymatic triggering of the ceramide signalling cascade by solar UVA radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG-Ceramide Nanomicelles Induce Autophagy and Degrade Tau Proteins in N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Application of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
